molecular formula C14H11BrFN3O3S B11489492 N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluoro-4-methylbenzenesulfonamide

N-(6-bromo-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-3-fluoro-4-methylbenzenesulfonamide

Cat. No.: B11489492
M. Wt: 400.22 g/mol
InChI Key: CVDCCXWUUYNYCH-UHFFFAOYSA-N
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Description

N-(6-BROMO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-3-FLUORO-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-BROMO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-3-FLUORO-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzodiazole Core: This is achieved through the cyclization of an appropriate ortho-substituted aniline derivative with a suitable carbonyl compound under acidic or basic conditions.

    Bromination: The benzodiazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromo substituent.

    Sulfonamide Formation: The brominated benzodiazole is reacted with a sulfonyl chloride derivative in the presence of a base like triethylamine to form the sulfonamide linkage.

    Fluorination and Methylation:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(6-BROMO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-3-FLUORO-4-METHYLBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be performed to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

N-(6-BROMO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-3-FLUORO-4-METHYLBENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(6-BROMO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-3-FLUORO-4-METHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-BROMO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-2-CHLOROACETAMIDE
  • [(6-BROMO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)CARBAMOYL]METHYL (2E)-3-(3-METHYLPHENYL)PROP-2-ENOATE

Uniqueness

N-(6-BROMO-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)-3-FLUORO-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the presence of both a fluorine and a sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s stability, reactivity, and bioactivity compared to similar compounds.

Properties

Molecular Formula

C14H11BrFN3O3S

Molecular Weight

400.22 g/mol

IUPAC Name

N-(6-bromo-2-oxo-1,3-dihydrobenzimidazol-5-yl)-3-fluoro-4-methylbenzenesulfonamide

InChI

InChI=1S/C14H11BrFN3O3S/c1-7-2-3-8(4-10(7)16)23(21,22)19-11-6-13-12(5-9(11)15)17-14(20)18-13/h2-6,19H,1H3,(H2,17,18,20)

InChI Key

CVDCCXWUUYNYCH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C=C3C(=C2)NC(=O)N3)Br)F

Origin of Product

United States

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